2,4,6-Trimethypyridine-3,5-diacetonitrile
Overview
Description
2,4,6-Trimethypyridine-3,5-diacetonitrile is an organic compound with the molecular formula C12H13N3 and a molecular weight of 199.25 g/mol . It is a derivative of pyridine, characterized by the presence of three methyl groups at positions 2, 4, and 6, and two acetonitrile groups at positions 3 and 5 on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trimethypyridine-3,5-diacetonitrile typically involves the reaction of 2,4,6-trimethylpyridine with acetonitrile in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or dichloromethane to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trimethypyridine-3,5-diacetonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyridines.
Scientific Research Applications
2,4,6-Trimethypyridine-3,5-diacetonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4,6-Trimethypyridine-3,5-diacetonitrile involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity . The pathways involved can include inhibition of enzyme activity or disruption of cellular processes, leading to the observed biological effects .
Comparison with Similar Compounds
2,4,6-Trimethylpyridine: Similar structure but lacks the acetonitrile groups.
3,5-Dimethylpyridine-2,4-diacetonitrile: Similar functional groups but different substitution pattern on the pyridine ring.
Properties
IUPAC Name |
2-[5-(cyanomethyl)-2,4,6-trimethylpyridin-3-yl]acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-8-11(4-6-13)9(2)15-10(3)12(8)5-7-14/h4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSZCBDBOJHCKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1CC#N)C)C)CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376220 | |
Record name | 2,4,6-Trimethypyridine-3,5-diacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883107-37-7 | |
Record name | 2,4,6-Trimethypyridine-3,5-diacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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